molecular formula C22H25NO6 B4077982 N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate

N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate

Cat. No. B4077982
M. Wt: 399.4 g/mol
InChI Key: JOGAZQIMKIEKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate varies depending on its application. In the case of its potential as an anticancer agent, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In the case of its potential as a selective serotonin reuptake inhibitor, it has been shown to selectively inhibit the reuptake of serotonin in the synaptic cleft, leading to increased levels of serotonin in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate also vary depending on its application. In the case of its potential as an anticancer agent, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In the case of its potential as a selective serotonin reuptake inhibitor, it has been shown to increase the levels of serotonin in the brain, leading to improved mood and decreased symptoms of depression.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate in lab experiments include its potential as a building block for the synthesis of new materials, its potential as an anticancer agent, and its potential as a selective serotonin reuptake inhibitor. The limitations of using N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate. These include further studies on its potential as an anticancer agent, further studies on its potential as a selective serotonin reuptake inhibitor, and further studies on its potential as a building block for the synthesis of new materials. Additionally, research could be conducted on improving the solubility of N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate and reducing its potential toxicity.

Scientific Research Applications

N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate has potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, it has been studied for its potential as an anticancer agent. In pharmacology, it has been studied for its potential as a selective serotonin reuptake inhibitor. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

oxalic acid;N-[2-(3-phenoxyphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2.C2H2O4/c1-3-13-21(14-4-2)15-16-22-19-11-8-12-20(17-19)23-18-9-6-5-7-10-18;3-1(4)2(5)6/h3-12,17H,1-2,13-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGAZQIMKIEKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=CC(=CC=C1)OC2=CC=CC=C2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate
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N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate
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N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate
Reactant of Route 6
N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate

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